molecular formula C19H22ClN3O B5785331 3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B5785331
M. Wt: 343.8 g/mol
InChI Key: SSYCFHSRIWDMSK-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methyl group, and a piperazine ring attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors and automated systems to control reaction times, temperatures, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 2-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Uniqueness

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups, along with the piperazine ring, contributes to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYCFHSRIWDMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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